molecular formula C6H12O B147337 (Z)-3,4-Dideuteriohex-3-en-1-ol CAS No. 164668-81-9

(Z)-3,4-Dideuteriohex-3-en-1-ol

Cat. No. B147337
M. Wt: 102.17 g/mol
InChI Key: UFLHIIWVXFIJGU-KKLCAENNSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and odor.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed.



Physical And Chemical Properties Analysis

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Safety And Hazards

This involves understanding the toxicity, flammability, environmental impact, and precautions needed to handle and store the compound safely.


Future Directions

This could involve potential applications of the compound, ongoing research, and areas where further research is needed.


For a specific compound like “(Z)-3,4-Dideuteriohex-3-en-1-ol”, you may need to refer to scientific literature or databases for detailed information. If you have access to them, databases like PubChem, ChemSpider, and Google Scholar can be very useful. Please note that understanding and interpreting this information often requires a background in chemistry or a related field. If you’re not familiar with these concepts, you might want to consult with a professional or a professor. They can provide guidance and help you understand these concepts better.


properties

IUPAC Name

(Z)-3,4-dideuteriohex-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-2-3-4-5-6-7/h3-4,7H,2,5-6H2,1H3/b4-3-/i3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLHIIWVXFIJGU-KKLCAENNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]/C(=C(\[2H])/CCO)/CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3,4-Dideuteriohex-3-en-1-ol

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